(Octahydroindolizin-5-yl)methanamine
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Overview
Description
(Octahydroindolizin-5-yl)methanamine is a versatile small molecule scaffold with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol . This compound is known for its unique structure, which includes an indolizine ring system that is fully saturated, making it an octahydro derivative. It is primarily used in research and development as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydroindolizin-5-yl)methanamine typically involves the reduction of indolizine derivatives. One common method includes the hydrogenation of indolizine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:
Hydrogenation: Indolizine + H₂ → Octahydroindolizine
Amination: Octahydroindolizine + Formaldehyde + Ammonia → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Octahydroindolizin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(Octahydroindolizin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Octahydroindolizin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound, which is less saturated and has different reactivity.
Piperidine: A similar six-membered ring structure but lacks the fused bicyclic system.
Pyrrolidine: Another five-membered ring compound with different chemical properties.
Uniqueness
(Octahydroindolizin-5-yl)methanamine is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties. This makes it a valuable scaffold in the synthesis of novel compounds with potential biological activity .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODLVVYFDGBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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